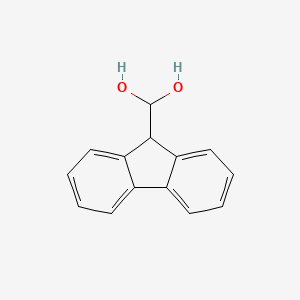

(9H-Fluoren-9-YL)methanediol

Description

Structure

3D Structure

Properties

CAS No. |

111916-36-0 |

|---|---|

Molecular Formula |

C14H12O2 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethanediol |

InChI |

InChI=1S/C14H12O2/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-16H |

InChI Key |

LVZYPEPMDHCLKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(O)O |

Origin of Product |

United States |

Synthetic Strategies for 9h Fluoren 9 Yl Methanediol and Its Precursors

Methodologies for the Construction of the 9H-Fluorene Core

The 9H-fluorene skeleton is a privileged structure in materials science and medicinal chemistry, leading to the development of numerous synthetic routes for its assembly. nih.govrsc.org These methods range from classical cyclization reactions to modern transition-metal-catalyzed processes.

Transition Metal-Catalyzed Cyclization Approaches (e.g., Palladium, Rhodium)

Transition metal catalysis offers powerful and efficient pathways to the fluorene (B118485) core through intramolecular C-H activation and cyclization reactions. Palladium and rhodium catalysts have been particularly prominent in this area. researchgate.netoup.com

Palladium-catalyzed intramolecular hydroarylation of o-alkynyl biaryls represents a significant strategy for forming the five-membered ring of the fluorene system. nih.gov These reactions can proceed via a 5-exo-dig cyclization pathway. For instance, palladium acetate (B1210297) in the presence of a suitable ligand can effectively catalyze the cyclization of appropriately substituted biaryl compounds. nih.gov Another palladium-catalyzed approach involves the oxidative cyclization of diaryl ketones, where a carbonyl group assists in the ortho-C-H activation, leading to the formation of fluorenones, which are direct precursors to fluorenes. researchgate.net

Rhodium catalysts have also been employed in the synthesis of fluorene derivatives. For example, the rhodium-catalyzed denitrogenative cyclization of N-sulfonyl-4-biaryl-1,2,3-triazole derivatives provides an efficient route to fluorenes possessing an enamine moiety at the C-9 position. researchgate.net Furthermore, rhodium-catalyzed dehydrogenative cyclization through double C-H bond cleavages of 2,2-diarylalkanoic acids, followed by decarboxylation, yields the corresponding fluorene derivatives. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Fluorene Derivatives

| Catalyst System | Starting Material Type | Product Type | Reference |

| Pd(OAc)₂/Ligand | o-Alkynyl biaryls | Fluorenes | nih.gov |

| Pd(OAc)₂ | Diaryl ketones | Fluorenones | researchgate.net |

| Rhodium Catalyst | N-sulfonyl-4-biaryl-1,2,3-triazoles | 9-Enamine-fluorenes | researchgate.net |

| Rhodium/Copper | 2,2-Diarylalkanoic acids | Fluorenes | researchgate.netoup.com |

Friedel-Crafts Based Annulation Reactions and Related Syntheses

Classical Friedel-Crafts reactions remain a cornerstone in the synthesis of polycyclic aromatic compounds, including fluorene and its derivatives. acs.org The intramolecular Friedel-Crafts acylation of biphenyl-2-carboxylic acid derivatives is a traditional and effective method for constructing the fluorenone precursor, which can then be reduced to the fluorene core. mdpi.com This reaction typically employs a strong Lewis acid, such as aluminum chloride (AlCl₃), to promote the cyclization.

Friedel-Crafts acetylation of 9H-fluorene itself can lead to mono- or diacetylated products, demonstrating the reactivity of the fluorene core to further functionalization under these conditions. researchgate.net The selectivity of these reactions is often dependent on factors such as solvent polarity, temperature, and reaction time. researchgate.net More recent developments include intramolecular allene (B1206475) Friedel-Crafts annulation for the synthesis of 9,9-diphenyl-9H-fluorenols. scispace.com Additionally, gold- or gallium-catalyzed Friedel-Crafts-type hydroarylation of alkynes provides another route to functionalized fluorene systems. beilstein-journals.org

Enzymatic Synthesis Routes for Fluorene Derivatives

The application of enzymes in organic synthesis has gained significant traction due to their high selectivity and environmentally benign nature. Lipases, in particular, have demonstrated promiscuous catalytic activity beyond their natural hydrolytic functions. researchgate.net An enzymatic method for the synthesis of fluorene derivatives has been developed utilizing the benzannulation of indene (B144670) dienes with benzoylacetonitrile, catalyzed by lipase (B570770) from porcine pancreas in a non-aqueous solvent. dntb.gov.uathieme-connect.com This approach offers high yields (83-93%) under mild reaction conditions (50 °C, 24 h) and represents a novel application of lipase in carbon-carbon bond formation to construct the fluorene framework. researchgate.netdntb.gov.uathieme-connect.com

Cross-Coupling Reactions in Fluorene Framework Assembly

Palladium-catalyzed cross-coupling reactions are a powerful tool for constructing the biaryl bond, which is a key step in many fluorene syntheses, as well as for the direct formation of the fluorene ring system. The Suzuki-Miyaura cross-coupling reaction is widely used for the synthesis of 2,7-diaryl substituted fluorenes, which are important materials in organic electronics. sioc-journal.cn These reactions often utilize palladium catalysts with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to couple 2,7-dihalofluorenes with arylboronic acids. sioc-journal.cnrsc.org

A notable advancement is the Pd(0)-catalyzed tandem cross-coupling reaction of 1,1-diboronates with 2,2'-dibromobiphenyls. organic-chemistry.orgacs.org This method allows for the efficient one-step synthesis of the 9H-fluorene core under mild conditions, tolerating a range of functional groups on both coupling partners. organic-chemistry.orgacs.org The high reactivity of the 1,1-diboronates facilitates the formation of the two new carbon-carbon bonds required to close the five-membered ring. organic-chemistry.org

General Synthetic Routes to Geminal Diol Moieties

The (9H-Fluoren-9-YL)methanediol molecule contains a geminal diol (or hydrate), a functional group where two hydroxyl groups are attached to the same carbon atom. pearson.comchemistrysteps.com Geminal diols are typically in equilibrium with their corresponding carbonyl compounds in the presence of water, and their isolation can be challenging. libretexts.orgpressbooks.pubconicet.gov.ar

Hydration of Carbonyl Compounds and Associated Reaction Mechanisms

The most direct route to a geminal diol is the hydration of a carbonyl compound. orgosolver.comlibretexts.org In the context of synthesizing this compound, the precursor would be 9-fluorenecarboxaldehyde. The addition of water to the aldehyde's carbonyl group establishes a reversible equilibrium with the geminal diol. libretexts.orgpressbooks.pub

The hydration reaction can be catalyzed by either acid or base. libretexts.orgorganicchemistrytutor.com

Base-Catalyzed Hydration: In basic conditions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide by a water molecule to yield the geminal diol. libretexts.orgorgoreview.com

Acid-Catalyzed Hydration: Under acidic conditions, the carbonyl oxygen is first protonated by an acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. A subsequent deprotonation step by a water molecule yields the final geminal diol product. libretexts.orgorgoreview.com

The position of the equilibrium between the carbonyl compound and the geminal diol is influenced by electronic and steric factors. libretexts.orglibretexts.orgorgoreview.com Aldehydes are generally more hydrated at equilibrium than ketones due to the reduced steric hindrance and the presence of only one electron-donating alkyl group. orgoreview.com The presence of electron-withdrawing groups on the carbon atom adjacent to the carbonyl group destabilizes the carbonyl and shifts the equilibrium towards the more stable hydrate (B1144303). libretexts.orgpressbooks.pub

Table 2: Factors Affecting Carbonyl Hydration Equilibrium

| Factor | Influence on Gem-Diol Formation | Rationale | Reference |

| Steric Hindrance | Increasing hindrance decreases gem-diol formation | Larger groups hinder the approach of the nucleophile | pearson.com |

| Electronic Effects (Donating Groups) | Electron-donating groups decrease gem-diol formation | Stabilize the partial positive charge on the carbonyl carbon | libretexts.orgorgoreview.com |

| Electronic Effects (Withdrawing Groups) | Electron-withdrawing groups increase gem-diol formation | Destabilize the carbonyl carbon, making it more electrophilic | libretexts.orgpressbooks.puborgoreview.com |

Specific Synthetic Pathways to this compound

The synthesis of this compound is intrinsically linked to the synthesis of its aldehyde precursor, 9H-fluorene-9-carbaldehyde. The primary strategy involves the preparation of this aldehyde, followed by its hydration.

Strategies for Introducing the Geminal Diol Functionality at the 9-Position of Fluorene

The most direct and plausible strategy for synthesizing this compound is the nucleophilic addition of water to the carbonyl group of 9H-fluorene-9-carbaldehyde.

Hydration of 9H-Fluorene-9-carbaldehyde: The protons at the 9-position of the fluorene ring are notably acidic due to the aromatic stabilization of the resulting fluorenyl anion. aau.edu.et This inherent electronic property of the fluorene nucleus influences the reactivity of substituents at this position. The aldehyde group at the C-9 position is activated towards nucleophilic attack. The formation of the geminal diol would proceed via the equilibrium reaction:

C₁₃H₉-CHO + H₂O ⇌ C₁₃H₉-CH(OH)₂

While geminal diols are typically unstable, the unique electronic environment of the fluorene system may influence this equilibrium. Research on related compounds, such as 9-formylfluorene derivatives, has shown they readily react with nucleophiles like methanol (B129727) to form stable hemiacetals, indicating a high reactivity of the C-9 carbonyl. researchgate.net This suggests that the equilibrium for hydration could be more favorable than for simple aliphatic or aromatic aldehydes, potentially allowing for the detection or in situ use of this compound in an aqueous solution.

Chemical Transformations of Potential Precursor Molecules

The synthesis of the key precursor, 9H-fluorene-9-carbaldehyde, can be achieved through several routes starting from fluorene or its derivatives. The reactivity of the C-H bond at the 9-position is central to many of these transformations. aau.edu.etgoogle.com

Formylation of Fluorene: A direct and efficient method involves the formylation of fluorene. The methylene (B1212753) bridge at the 9-position is highly acidic and can be deprotonated by a strong base to form the nucleophilic fluorenyl anion. This anion can then react with a suitable formylating agent, such as ethyl formate.

Reaction: Fluorene is treated with a strong base like sodium ethoxide or sodium hydride, followed by the addition of ethyl formate. google.com

Conditions: The reaction is typically carried out in a solvent like ethanol (B145695) or a mixed-solvent system at temperatures ranging from 30-80 °C. google.comgoogle.com Subsequent acidic workup quenches the reaction and leads to the formation of 9H-fluorene-9-carbaldehyde. google.com

Oxidation of 9-(Hydroxymethyl)fluorene: A common synthetic strategy involves the two-step process of introducing a hydroxymethyl group followed by its oxidation.

Reduction to Alcohol: 9H-fluorene-9-carbaldehyde can be reduced to 9-(hydroxymethyl)fluorene using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in methanol. researchgate.net Conversely, this alcohol can be synthesized from other fluorene precursors.

Oxidation to Aldehyde: The resulting 9-(hydroxymethyl)fluorene can be oxidized back to the aldehyde using various oxidizing agents. chembk.com Careful selection of the oxidant is necessary to avoid over-oxidation to the carboxylic acid.

Transformations from Other Fluorene Derivatives: Other fluorene derivatives can also serve as precursors.

From Fluorene-9-carboxylic acid: This acid, which can be prepared from fluorene and diethyl carbonate prepchem.com, can be reduced to the aldehyde. This often requires conversion to a more reactive derivative like an acid chloride or Weinreb amide first, followed by controlled reduction.

From Fluorenone: A multi-step synthesis can start from fluorenone. For example, fluorenone can be converted to a Weinreb amide, which can then be reduced to 9H-fluorene-9-carbaldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H). orgsyn.org

The following table details the synthetic transformations leading to the key aldehyde precursor.

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| 9H-Fluorene | 1. Metal Alkoxide (e.g., Potassium Ethylate) or NaH 2. Ethyl Formate 3. Acidic Workup | 9H-Fluorene-9-carbaldehyde | google.com, google.com |

| 9-(Hydroxymethyl)fluorene | Mild Oxidizing Agent (e.g., PCC, Swern oxidation) | 9H-Fluorene-9-carbaldehyde | chembk.com |

| Fluorenone | 1. Conversion to Weinreb amide 2. Diisobutylaluminium hydride (DIBAL-H) | 9H-Fluorene-9-carbaldehyde | orgsyn.org |

| Fluorene-9-carboxylic acid | 1. Activation (e.g., to acid chloride) 2. Controlled Reduction (e.g., with a hindered hydride) | 9H-Fluorene-9-carbaldehyde | prepchem.com |

Purification and Isolation Techniques for Fluorene-Derived Geminal Diols

The purification and isolation of this compound present significant challenges due to the inherent instability of most geminal diols. quora.com The equilibrium between the diol and its corresponding aldehyde and water means that standard purification techniques which involve the removal of water (e.g., evaporation under reduced pressure, drying over anhydrous agents) will drive the equilibrium back towards the starting aldehyde. libretexts.org

Therefore, any strategy must account for this instability.

Purification of the Precursor: The most practical approach is the rigorous purification of the precursor, 9H-fluorene-9-carbaldehyde. Standard techniques for fluorene derivatives can be applied here, including:

Column Chromatography: Silica gel chromatography is a common method for purifying fluorene derivatives, often using a gradient of solvents like dichloromethane (B109758) and methanol or hexane (B92381) and ethyl acetate. mdpi.com

Recrystallization: If the aldehyde is a solid, recrystallization from a suitable solvent system can be highly effective for achieving high purity. google.com

Reprecipitation: For some fluorene diol compounds, reprecipitation from a solution by adding a non-solvent has been shown to be an effective purification method. epo.org

In Situ Characterization: Given the likely instability, this compound would most probably be generated and characterized in situ. After purifying the aldehyde, the gem-diol can be formed by dissolving the aldehyde in a solvent system containing water (e.g., wet DMSO, aqueous acetonitrile). Spectroscopic techniques like NMR could then be used to confirm its presence and study the equilibrium.

Isolation under Stabilizing Conditions: If isolation is attempted, it would require conditions that favor the diol. This could involve crystallization from an aqueous solution at low temperatures. The success of this approach is highly dependent on the position of the equilibrium and the crystalline nature of the diol. For many fluorene derivatives, purification involves extraction with a solvent like dichloromethane or ethyl acetate, washing with brine, drying over a desiccant like MgSO₄, and evaporation of the solvent, all of which would be detrimental to isolating the target gem-diol. mdpi.com

Reactivity and Reaction Mechanisms of 9h Fluoren 9 Yl Methanediol

Reversion to Carbonyl Forms: Dehydration Mechanisms

(9H-Fluoren-9-YL)methanediol exists in equilibrium with its corresponding aldehyde, 9-formylfluorene. In aqueous solution, 9-formylfluorene is significantly hydrated, with an equilibrium constant (K_h = [hydrate]/[aldehyde]) of 5.6. rsc.orgresearchgate.netrsc.org This indicates that while the diol is a major species in water, there is a facile equilibrium that can be shifted towards the aldehyde form. rsc.orgresearchgate.netrsc.org The dehydration of the geminal diol is a key reaction and can be promoted by either acid or base catalysis.

Under acidic conditions, the dehydration of this compound to 9-formylfluorene is expected to proceed through a mechanism analogous to that of other geminal diols. The reaction is initiated by the protonation of one of the hydroxyl groups by an acid catalyst, such as a mineral acid. This protonation converts the hydroxyl group into a good leaving group (water). Subsequent departure of the water molecule generates a resonance-stabilized carbocation at the 9-position of the fluorene (B118485) ring. The stability of this carbocation is enhanced by the delocalization of the positive charge into the aromatic system. Finally, deprotonation of the remaining hydroxyl group by a water molecule or a conjugate base regenerates the acid catalyst and yields the carbonyl group of 9-formylfluorene.

The dehydration of this compound can also be facilitated by a base. In a basic medium, a hydroxide (B78521) ion or another base abstracts a proton from one of the hydroxyl groups, forming an alkoxide intermediate. The subsequent elimination of a hydroxide ion from the same carbon atom, in a process that can be described as an E1cB-like mechanism, leads to the formation of 9-formylfluorene.

Studies on the related compound, 9-fluorenylmethanol, demonstrate its propensity to undergo base-catalyzed β-elimination to yield dibenzofulvene. rsc.orgrsc.org This reaction proceeds through a carbanion intermediate formed by the abstraction of the acidic proton at the C9 position. rsc.orgrsc.org This highlights the susceptibility of the 9-position of the fluorene ring system to deprotonation under basic conditions, a factor that also influences the dehydration of the geminal diol. The presence of a strong base can promote the formation of the fluorenyl anion, which can influence the subsequent reaction pathways. jlu.edu.cn

Furthermore, photo-induced β-elimination of 9-fluorenylmethanol to dibenzofulvene has been observed, indicating that light can also be a driving force for dehydration-type reactions in this system, even in the absence of a base. rsc.orgresearchgate.net

Nucleophilic and Electrophilic Reactions at the Geminal Diol Center

The carbon atom of the geminal diol in this compound is electrophilic and can be attacked by nucleophiles. Conversely, the hydroxyl groups can act as nucleophiles or be converted into better leaving groups to facilitate reactions with electrophiles.

Similar to other alcohols, the hydroxyl groups of this compound are expected to react with carboxylic acids and their derivatives, such as acid chlorides and anhydrides, to form esters. This reaction would likely require an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity, or in the case of acid chlorides and anhydrides, would proceed readily with the release of HCl or a carboxylic acid molecule, respectively.

The reactivity of the related 9-fluorenylmethanol moiety is central to the widely used 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in peptide synthesis. google.com This methodology involves the reaction of 9-fluorenylmethyl chloroformate or other activated derivatives with the amino group of amino acids. While this is a reaction of a derivative, it underscores the chemical accessibility of the 9-fluorenyl-methylene-oxygen linkage for forming new bonds.

The electrophilic carbon of the geminal diol can react with nitrogen-containing nucleophiles such as primary and secondary amines, hydrazines, and hydroxylamines. These reactions typically lead to the formation of imines, hydrazones, and oximes, respectively, with the elimination of water.

For instance, the reaction of 9-formylfluorene with hydroxylamine (B1172632) has been studied, leading to the formation of 9-formylfluorene oxime. researchgate.net The reaction proceeds through the initial formation of a carbinolamine intermediate, which is the adduct of the amine to the carbonyl group. This carbinolamine is analogous to the geminal diol, with one hydroxyl group replaced by an amino group. Subsequent dehydration of the carbinolamine yields the C=N double bond of the final product. The formation of such nitrogen-containing derivatives is a common feature of aldehydes and their corresponding geminal diols.

The utility of fluorene-based compounds in peptide synthesis, specifically the use of 9-fluorenylmethoxycarbonyl hydrazide to protect carboxyl groups, further illustrates the reactivity of fluorene derivatives with nitrogen-containing reagents. google.com

Transformations Involving the 9H-Fluorene Moiety

The 9H-fluorene ring system itself is reactive, particularly at the C9 position. The protons at this position are relatively acidic due to the stabilization of the resulting carbanion by the aromatic rings. This allows for a variety of substitution reactions at the C9 position.

The synthesis of 9,9-disubstituted fluorene derivatives often starts from fluorene or a 9-monosubstituted fluorene. mdpi.comlabxing.comaau.edu.et For example, alkylation at the C9 position can be achieved by treating fluorene with a strong base, such as an organolithium reagent or potassium hydroxide, followed by reaction with an alkyl halide. mdpi.comaau.edu.et This approach can be used to introduce a second substituent at the C9 position of a 9-monosubstituted fluorene derivative.

Reactivity at the 9-Position, Including Carbocation Formation

The C-9 position of the fluorene ring is exceptionally reactive due to the acidity of its benzylic protons. The resulting fluorenyl anion is stabilized by the delocalization of the negative charge over the aromatic system. Conversely, the loss of a leaving group from a C-9 substituted fluorene readily forms a stable 9-fluorenyl carbocation. This sp²-hybridized cation is stabilized by its inclusion within a conjugated pi-system. acs.orgmasterorganicchemistry.com

The formation of this carbocation is a key step in many reactions, particularly SN1-type solvolysis. For example, the hydrolysis of 9-fluorenyl toluene-p-sulphonate in aqueous acetone (B3395972) proceeds via a classical SN1 mechanism, indicating a rate-limiting step involving the formation of the 9-fluorenyl cation. researchgate.net The stability of this carbocation is a driving force for such reactions. If a more stable carbocation can be formed through the migration of an adjacent hydride or alkyl group, a rearrangement is likely to occur. masterorganicchemistry.com

The general stability of carbocations, including the 9-fluorenyl cation, is influenced by several factors.

| Factor Affecting Stability | Description |

| Adjacent Carbon Atoms | Stability increases with the number of adjacent carbon atoms (tertiary > secondary > primary). masterorganicchemistry.com |

| Resonance/Conjugation | Adjacent pi bonds that allow the carbocation's p-orbital to be part of a conjugated system significantly increase stability through delocalization. masterorganicchemistry.com The 9-fluorenyl cation benefits greatly from this effect. |

| Adjacent Lone Pairs | An adjacent atom with a lone pair can donate electron density to the carbocation, providing stabilization. |

| Solvent Effects | Polar solvents with high dielectric constants, such as water or acetic acid, can help stabilize the charged carbocation intermediate, favoring its formation. masterorganicchemistry.com |

This inherent reactivity at the 9-position allows for straightforward alkylation under basic conditions. thieme-connect.de Efficient C-alkylation of fluorenes with primary and secondary alcohols can be achieved using aldehyde or ketone catalysts in the presence of a base like CsOH, yielding 9-monoalkylated fluorenes with high selectivity. researchgate.net

Functionalization of the Aromatic Rings

While the 9-position is the most reactive site for nucleophilic and some electrophilic attacks, the aromatic rings of the fluorene core can also be functionalized. These reactions typically proceed through mechanisms common to other polycyclic aromatic hydrocarbons, such as electrophilic aromatic substitution or modern cross-coupling methods.

Palladium-catalyzed C–H bond functionalization has emerged as a powerful tool for the annulative π-extension of fluorene-related structures. beilstein-journals.org For instance, a one-pot method for synthesizing fluoranthene (B47539) derivatives involves a palladium-catalyzed intermolecular arylation followed by an intramolecular C–H activation, effectively building upon the fluorene framework. beilstein-journals.org

Another strategy involves an intermolecular oxidative Friedel–Crafts reaction. A system using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant in trifluoroacetic acid (TFA) can trigger a reaction between arylidene fluorenes and unfunctionalized aromatics. bohrium.com This process involves the formation of a benzylic carbocation on the fluorene moiety, which subsequently triggers a ring expansion to yield 9,10-diarylphenanthrenes. bohrium.com

The table below summarizes selected methods for the functionalization of fluorene derivatives.

| Reaction Type | Reagents/Catalyst | Position Functionalized | Product Type |

| C-H Arylation | PdCl(C₃H₅)(dppb), KOPiv | Aromatic Rings | Fluoranthenes beilstein-journals.org |

| Oxidative Friedel-Crafts | DDQ, TFA | 9-position and Aromatic Rings | 9,10-Diarylphenanthrenes bohrium.com |

| Azide Functionalization | DPPA, NaN₃ | Side Chain | Azide-functionalized fluorenes beilstein-journals.org |

| C-Alkylation | Aldehyde/Ketone, CsOH | 9-position | 9-Monoalkylated fluorenes researchgate.net |

Stability and Reactivity in Diverse Chemical Environments

The reaction pathways and stability of this compound and its derivatives are highly dependent on the surrounding chemical environment, including the solvent system and the presence of catalysts or specific reagents.

Behavior in Aqueous Solutions and the Influence of Solvent Effects

In aqueous solutions, this compound exists in equilibrium with formaldehyde (B43269) and its oligomers. wikipedia.org The reactivity of fluorene derivatives in aqueous and mixed-aqueous systems is profoundly influenced by solvent properties. Solvolysis studies of 9-fluorenyl tosylate show that increasing the water content in aqueous-organic mixtures enhances the rate of hydrolysis, which is consistent with an SN1 mechanism that is stabilized by polar, protic solvents. researchgate.net

Solvent effects are critical in stabilizing reactive intermediates. For example, the 2-fluorenyl nitrenium ion, an analogue of the carbocation, is further stabilized by hydrogen bonding in aqueous systems. nih.gov The use of diverse solvent systems, such as mixtures of water with acetonitrile, 1,1,1-trifluoroethanol (TFE), or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), demonstrates that solvent-complex interactions play a key role in the stability and subsequent reactivity of such intermediates. nih.govresearchgate.net The choice of solvent can dramatically alter product distribution in reactions involving fluorene derivatives. oup.com For instance, the reaction of chlorine with 1-(9-fluorenyl)-2-(1-methylethenyl)naphthalene yields different products depending on whether the solvent is carbon tetrachloride, nitromethane, or acetonitrile. oup.com

| Solvent System | Observed Effect | Reference |

| Aqueous Acetone | Increased water content accelerates hydrolysis of 9-fluorenyl tosylate. | researchgate.net |

| Water/Acetonitrile | Stabilizes fluorenyl nitrenium ion intermediate. | nih.govresearchgate.net |

| Water/TFE/HFIP | Used to interpret solvent-complex interactions and stabilization via hydrogen bonding. | nih.govresearchgate.net |

| Acetonitrile | Influences product distribution in Ritter-type reactions. | oup.com |

Impact of Catalysts and Reagents on Reaction Pathways

Catalysts and reagents are pivotal in directing the reaction pathways of fluorene-based compounds, enabling selective transformations.

Lewis Acid Catalysis: Lewis acids like aluminum trichloride (B1173362) (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂) are effective catalysts. AlCl₃ catalyzes the N-methylation of N-(9H-fluoren-9-yl)methanesulfonyl (Fms) protected amino acid esters using diazomethane. nih.gov BF₃·OEt₂ catalyzes the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides, leading to highly functionalized fluorene derivatives through a proposed allene (B1206475) carbocation intermediate. thieme-connect.de

Transition Metal Catalysis: Palladium catalysts are widely used for C-H functionalization and cross-coupling reactions on the fluorene scaffold, as detailed in section 3.3.2. beilstein-journals.org

Other Reagents: The choice of reagent can fundamentally alter the reaction outcome.

Oxidizing Agents: A combination of DDQ and TFA is used to trigger an oxidative Friedel-Crafts reaction and subsequent ring expansion. bohrium.com

Halogenating Agents: Iodine (I₂) has been shown to be an effective catalyst for the oxidative cross-coupling of α-amino ketones with alcohols, a reaction that can involve fluorenyl-protected substrates. acs.org The use of N-bromosuccinimide (NBS) in the presence of BF₃·OEt₂ leads to brominated fluorene derivatives. thieme-connect.de

Bases: Strong bases like cesium hydroxide (CsOH) are used to deprotonate the C-9 position, facilitating alkylation reactions. researchgate.net

| Catalyst/Reagent | Reaction Type | Substrate Class |

| AlCl₃/Diazomethane | N-methylation | Fms-protected amino esters nih.gov |

| BF₃·OEt₂ | Functionalization/Rearrangement | 9-(Phenylethynyl)-9H-fluoren-9-ols thieme-connect.de |

| Palladium Complexes | C-H Arylation | 1,8-Dibromonaphthalene/Benzenes beilstein-journals.org |

| DDQ/TFA | Oxidative Friedel-Crafts/Ring Expansion | Arylidene fluorenes bohrium.com |

| Iodine (I₂) | Oxidative Cross-Coupling | α-Amino ketones and alcohols acs.org |

| Aldehydes/Ketones/CsOH | C-Alkylation | Fluorenes and alcohols researchgate.net |

Theoretical and Computational Investigations of 9h Fluoren 9 Yl Methanediol

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical methods are indispensable for elucidating the fundamental electronic properties and bonding characteristics of molecules like (9H-Fluoren-9-YL)methanediol. These studies can predict molecular stability, charge distribution, and the nature of chemical bonds.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy

Density Functional Theory (DFT) is a robust computational method for optimizing molecular structures and calculating energies. worldscientific.com For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can predict the most stable three-dimensional arrangement of its atoms. worldscientific.comworldscientific.com

The geometry optimization would reveal key structural parameters. The fluorene (B118485) moiety is expected to retain its characteristic planarity, while the methanediol (B1200039) group attached to the C9 carbon introduces a tetrahedral geometry at this position. The bond lengths and angles of the diol group are influenced by the bulky and electron-rich fluorene system. DFT calculations can provide precise values for these parameters, which are crucial for understanding the molecule's reactivity. worldscientific.com

Interactive Table 1: Predicted Geometrical Parameters for this compound using DFT

This table presents hypothetical yet representative data for the key geometrical parameters of this compound, as would be predicted by DFT calculations. The values are based on typical bond lengths and angles for fluorene derivatives and geminal diols.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C(9) | C(methanediol) | ~1.54 Å | |

| Bond Length | C(methanediol) | O(1) | ~1.41 Å | |

| Bond Length | C(methanediol) | O(2) | ~1.41 Å | |

| Bond Length | O(1) | H(1) | ~0.97 Å | |

| Bond Angle | C(fluorene) | C(9) | C(methanediol) | ~112° |

| Bond Angle | O(1) | C(methanediol) | O(2) | ~111° |

| Bond Angle | C(9) | C(methanediol) | O(1) | ~109.5° |

| Dihedral Angle | C(fluorene ring) | C(9) | C(methanediol) | O(1) |

Ab Initio Methods for Molecular Properties and Reactivity

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for calculating molecular properties. acs.org For this compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more accurate descriptions of electron correlation, which is important for properties like dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO).

These calculations can reveal the electronic nature of the molecule. The fluorene unit acts as a large, polarizable aromatic system, while the two hydroxyl groups of the geminal diol moiety are electron-withdrawing. The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, would show regions of positive and negative potential, indicating sites susceptible to electrophilic or nucleophilic attack. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. worldscientific.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is crucial for understanding the reaction pathways of unstable intermediates like this compound. uni-bayreuth.de It allows for the identification of transition states and the calculation of activation energies, providing a detailed picture of the reaction landscape.

Elucidating Dehydration Mechanisms and Activation Barriers

The primary reaction pathway for most geminal diols is dehydration to the corresponding carbonyl compound. pearson.com For this compound, this involves the loss of a water molecule to form 9-fluorenecarboxaldehyde. This reaction can be catalyzed by either acid or base.

Computational studies can model these catalytic pathways. In an acid-catalyzed mechanism, a proton would attack one of the hydroxyl groups, forming a good leaving group (water). Subsequent departure of water would yield a carbocation stabilized by the fluorene ring, which then loses a proton to form the aldehyde. In a base-catalyzed mechanism, a base would abstract a proton from one hydroxyl group, and the resulting alkoxide would then expel a hydroxide (B78521) ion.

By mapping the potential energy surface for these reactions, the transition state structures can be located, and the activation energy barriers can be calculated. These barriers provide a quantitative measure of how fast the dehydration reaction is likely to occur under different conditions. Studies on similar systems suggest that the stability of gem-diols is highly dependent on the electronic nature of their substituents. researchgate.netconicet.gov.ar

Predicting Reactivity Profiles of the Geminal Diol Moiety

Beyond dehydration, the geminal diol moiety has a distinct reactivity profile that can be explored computationally. The two hydroxyl groups can act as hydrogen bond donors and acceptors, influencing intermolecular interactions. The carbon atom of the diol is electrophilic, similar to the carbonyl carbon of the corresponding aldehyde, and can be a target for nucleophiles.

Computational methods can be used to predict the reactivity of this moiety towards various reagents. researchgate.net For instance, the reaction with an alcohol could lead to the formation of a hemiacetal. By modeling the transition states for these reactions, their feasibility and potential reaction rates can be compared to the dehydration pathway. This allows for a prediction of the dominant chemical behavior of this compound in different chemical environments.

Conformational Analysis and Stereochemical Considerations

The flexibility of the methanediol group allows for different spatial arrangements, or conformations, of this compound. A conformational analysis involves studying the energy of the molecule as a function of rotation around its single bonds. scribd.com

The key rotational degree of freedom is around the single bond connecting the C9 atom of the fluorene ring and the carbon of the methanediol group. Rotation around this bond will change the relative positions of the two hydroxyl groups with respect to the bulky fluorene system. Furthermore, rotations around the C-O bonds of the hydroxyl groups are also possible.

From a stereochemical perspective, while this compound itself is achiral, its reactions can lead to chiral products if it interacts with chiral molecules or catalysts. The different conformations can present distinct faces to an incoming reagent, potentially leading to stereoselectivity in its reactions. uou.ac.in

Impact of Fluorene Rigidity on Methanediol Conformation

The conformation of the methanediol group in this compound is significantly influenced by the rigid and sterically demanding nature of the fluorene moiety to which it is attached. The fluorene ring system is a planar and aromatic structure, which imposes considerable steric hindrance around the C9 position. This rigidity restricts the rotational freedom of the C9-C(diol) bond.

The bulky nature of the fluorene tricycle limits the accessible conformational space for the methanediol substituent. The two hydroxyl groups of the methanediol will experience repulsive steric interactions with the hydrogen atoms on the aromatic rings of the fluorene, particularly the peri-hydrogens. These non-bonded interactions are a dominant factor in determining the most stable conformation of the molecule. As a result, the methanediol group is likely to adopt a staggered conformation to minimize these steric clashes. The preferred orientation will be one where the hydroxyl groups are positioned as far as possible from the fluorene ring system. It is also plausible that intramolecular hydrogen bonding between the two hydroxyl groups of the methanediol moiety could play a role in stabilizing a particular conformation.

Exploration of Potential Isomeric Forms and Their Relative Stabilities

The primary source of isomerism in this compound, beyond constitutional isomers, arises from conformational isomerism, specifically concerning the rotation around the single bond connecting the fluorene C9 atom to the methanediol carbon. These different spatial arrangements are known as rotamers or conformers.

Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to explore the potential energy surface of the molecule as a function of the dihedral angle of the C-C-O-H bonds. It is anticipated that the global energy minimum would correspond to a conformation where the hydroxyl groups are oriented away from the fluorene ring to minimize steric repulsion.

The relative stabilities of these conformers can be quantified by calculating their electronic energies. It is expected that conformers where the hydroxyl groups are eclipsed with the fluorene ring would be significantly higher in energy and thus less stable. The energy barrier to rotation around the C9-C(diol) bond is also a key parameter that can be determined computationally, providing insight into the flexibility of the molecule at different temperatures. A simplified representation of potential high and low energy conformers is presented below.

| Conformer | Description | Relative Stability |

| Staggered | The hydroxyl groups are positioned to minimize steric interaction with the fluorene ring. | More Stable |

| Eclipsed | The hydroxyl groups are in closer proximity to the fluorene ring, leading to increased steric strain. | Less Stable |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are instrumental in predicting the spectroscopic properties of molecules, which can then be correlated with experimental data to confirm the structure and understand the electronic transitions.

Computational Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Quantum chemical calculations can provide theoretical predictions of NMR and IR spectra. For this compound, these predictions can be based on geometry optimization followed by the calculation of magnetic shielding tensors for NMR and vibrational frequencies for IR.

NMR Spectroscopy: The predicted ¹H and ¹³C NMR chemical shifts for the fluorene moiety are expected to be similar to those of other 9-substituted fluorenes. The proton at C9 would likely appear as a singlet, with its chemical shift influenced by the electronegativity of the attached methanediol group. The aromatic protons would exhibit characteristic doublet and triplet splitting patterns. For the methanediol group, the hydroxyl protons would likely be a broad singlet, and the methine proton would also be a singlet.

IR Spectroscopy: The calculated IR spectrum would be dominated by characteristic vibrations. The O-H stretching of the hydroxyl groups in the methanediol moiety is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations would be found in the 1000-1200 cm⁻¹ region. The fluorene moiety would exhibit aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

A table of predicted key spectroscopic data is provided below.

| Spectroscopic Data | Predicted Value/Range |

| ¹H NMR (ppm) | |

| Fluorene Aromatic Protons | δ 7.2 - 7.9 |

| Fluorene H9 | δ 5.0 - 5.5 |

| Methanediol CH | δ 4.5 - 5.0 |

| Methanediol OH | δ 2.0 - 4.0 (broad) |

| ¹³C NMR (ppm) | |

| Fluorene Aromatic Carbons | δ 120 - 150 |

| Fluorene C9 | δ 75 - 80 |

| Methanediol Carbon | δ 90 - 95 |

| IR (cm⁻¹) | |

| O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | > 3000 |

| C-O Stretch | 1000 - 1200 |

| Aromatic C=C Stretch | 1450 - 1600 |

UV-Vis Absorption and Emission Characteristics from Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption and emission spectra of molecules. sobereva.com For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions within the fluorene chromophore.

The primary absorptions will correspond to π → π* transitions within the aromatic system of the fluorene. The methanediol substituent, being a non-chromophoric group, is not expected to introduce new absorption bands but may cause a slight solvatochromic shift (a shift in the position of the absorption maximum depending on the solvent polarity) and a small red or blue shift of the existing fluorene bands compared to the parent fluorene molecule.

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths for the lowest energy electronic transitions. nih.gov These can be correlated with the experimentally observed absorption maxima (λ_max). The emission properties, such as the wavelength of maximum fluorescence, can also be modeled by performing a geometry optimization of the first excited state. Fluorene and its derivatives are known for their blue fluorescence, and this compound is expected to exhibit similar emissive properties. rsc.org

A hypothetical table of predicted UV-Vis absorption data is presented below.

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

| S₀ → S₁ | ~300 - 310 | ~0.10 - 0.15 |

| S₀ → S₂ | ~260 - 270 | ~1.2 - 1.5 |

| S₀ → S₃ | ~230 - 240 | ~0.8 - 1.0 |

Derivatization and Functionalization Strategies

Modifications at the Geminal Diol Functionality

The geminal diol of (9H-fluoren-9-yl)methanediol is in equilibrium with its corresponding aldehyde, 9-fluorenecarboxaldehyde. libretexts.orgmasterorganicchemistry.com This equilibrium is crucial as many derivatization reactions targeting the diol proceed through the more reactive aldehyde intermediate.

Direct esterification or etherification of the geminal diol is not a common pathway. Instead, these transformations are typically achieved by reacting the precursor, 9-fluorenecarboxaldehyde, or its derivatives under specific conditions.

Esterification: The formation of esters generally involves the reaction of a carboxylic acid with an alcohol. For this compound, this would first require the oxidation of the aldehyde group (in equilibrium with the diol) to a carboxylic acid, namely 9-fluorenecarboxylic acid. This acid can then be esterified with various alcohols using standard acid-catalyzed or coupling agent-mediated methods. Another route involves the transesterification of esters like 9H-fluoren-9-ylmethyl ester. sigmaaldrich.com

Etherification: Etherification reactions can be performed on the related 9H-fluorene-9-methanol, which is the reduction product of 9-fluorenecarboxaldehyde. google.comnih.gov The Williamson ether synthesis, for example, would involve deprotonating the alcohol to form an alkoxide, which then reacts with an alkyl halide.

The reaction of aldehydes or ketones with alcohols in the presence of an acid catalyst to form acetals or ketals is a fundamental transformation in organic chemistry. libretexts.orgyoutube.com Given that this compound exists in equilibrium with 9-fluorenecarboxaldehyde, it readily undergoes this reaction. libretexts.orgmasterorganicchemistry.com

The process begins with the protonation of one of the hydroxyl groups of the diol (or the carbonyl oxygen of the aldehyde), followed by the loss of a water molecule to form a stabilized carbocation. Nucleophilic attack by an alcohol molecule on this cation leads to a hemiacetal. A second alcohol molecule then reacts in a similar fashion to yield a stable acetal (B89532). masterorganicchemistry.comyoutube.com Using a diol, such as ethylene (B1197577) glycol, results in the formation of a cyclic acetal. This reaction is reversible and can be controlled by removing water to drive the equilibrium towards the acetal product. libretexts.org

Table 1: Acetal Formation from this compound/9-Fluorenecarboxaldehyde

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | 2 equivalents of Methanol (B129727) | Acid Catalyst (e.g., H₂SO₄), Removal of H₂O | 9-(Dimethoxymethyl)-9H-fluorene |

The chemical behavior of this compound is closely linked to that of 9-fluorenecarboxaldehyde, allowing for predictable oxidation and reduction outcomes.

Oxidation: Controlled oxidation of the aldehyde functionality in equilibrium with the diol typically yields 9-fluorenecarboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent. Further oxidation of the fluorene (B118485) ring itself can occur under harsher conditions. In a different context, the C9 position of the fluorene ring can be oxidized. For instance, the bacterium Arthrobacter sp. can oxidize fluorene to 9-fluorenol and subsequently to 9H-fluoren-9-one. csic.es

Reduction: The reduction of the aldehyde group to a primary alcohol is a common transformation. Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can effectively reduce 9-fluorenecarboxaldehyde to 9H-fluorene-9-methanol. nih.gov This alcohol can then serve as a substrate for further reactions, such as etherification or esterification.

Table 2: Oxidation and Reduction of the C9-Functional Group

| Starting Material | Reaction | Reagents | Product |

|---|---|---|---|

| 9-Fluorenecarboxaldehyde | Oxidation | Tollens' Reagent (Ag(NH₃)₂⁺) | 9-Fluorenecarboxylic acid |

| 9-Fluorenecarboxaldehyde | Reduction | Sodium Borohydride (NaBH₄) | 9H-Fluorene-9-methanol |

Functionalization of the Fluorene Backbone

The aromatic rings of the fluorene scaffold are amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents to tune the molecule's electronic and physical properties.

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. In the fluorene system, the positions most susceptible to electrophilic attack are C2, C4, C5, and C7. The directing effects of any existing substituents on the fluorene ring will determine the regioselectivity of the substitution. Standard EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst.

For example, the nitration of fluorene derivatives often leads to substitution at the 2- and 7-positions. nih.gov

Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. wiley.comwiley.com These methods are highly effective for functionalizing the fluorene backbone, typically by using a halogenated fluorene derivative as a starting material. researchgate.netthieme-connect.de

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. It is a powerful tool for introducing new aryl or vinyl substituents onto the fluorene ring system. researchgate.net

Heck Coupling: This reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, offering a route to vinyl-substituted fluorenes.

Sonogashira Coupling: This reaction uses a palladium catalyst and a copper co-catalyst to couple a terminal alkyne with an aryl or vinyl halide, yielding alkynyl-substituted fluorenes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine, providing a direct method for synthesizing amino-fluorene derivatives.

The efficiency and outcome of these reactions can be influenced by the choice of catalyst, ligand, base, and reaction conditions. thieme-connect.denih.gov These strategies have enabled the synthesis of a vast library of fluorene-based materials for applications in fields like electronics and materials science. researchgate.net

Table 3: Examples of Metal-Catalyzed Cross-Coupling on Fluorene Derivatives

| Reaction Type | Fluorene Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | 2-Bromofluorene | Phenylboronic acid | Pd(PPh₃)₄ / Base | 2-Phenylfluorene |

| Sonogashira Coupling | 2,7-Diiodofluorene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Base | 2,7-Bis(phenylethynyl)fluorene |

Introduction of Heteroatoms and Other Functional Groups

The functionalization of the fluorene scaffold, particularly at the C-9 position, is a cornerstone of its chemistry, allowing for the synthesis of molecules with tailored electronic and photophysical properties. The introduction of heteroatoms and various functional groups is a key strategy in developing novel materials for organic electronics and medicinal chemistry.

Research has demonstrated that the C-9 position of fluorene is readily functionalized. For instance, base-mediated C-H hydroxylation can convert 9-substituted fluorene derivatives into 9-hydroxy functionalized quaternary fluorenes in high yields. sci-hub.se This highlights a direct pathway to introduce an oxygen heteroatom, forming a crucial tertiary alcohol moiety.

Beyond the C-9 position, the fluorene aromatic system itself can be modified. Palladium-catalyzed reactions provide a powerful tool for the regioselective synthesis of polysubstituted fluorenes, enabling the precise placement of various substituents around the rings. rsc.org Furthermore, the core carbon bridge at C-9 can be replaced entirely. The incorporation of heteroatoms such as silicon (Si), germanium (Ge), nitrogen (N), phosphorus (P), oxygen (O), and sulfur (S) into the bridgehead position dramatically alters the compound's properties. rsc.org This substitution is a key strategy for modulating factors like thermodynamic driving force, light absorption, and solid-state packing, which are critical for applications like photocatalysis. rsc.org For example, fluorene-fused thiophenes have been synthesized, demonstrating the integration of sulfur heteroatoms into the conjugated system, which is of interest for optoelectronic materials. semanticscholar.org

The synthesis of these derivatives often starts from common precursors like 9-fluorenecarboxaldehyde researchgate.netchemscene.com or 9-fluorenylmethanol. rsc.orgresearchgate.net These starting materials can be transformed through various organic reactions to introduce a wide range of functionalities, creating a diverse library of fluorene-based compounds for various applications. researchgate.netresearchgate.net

Design Principles for Tailoring Reactivity and Specific Transformations

The design of specific transformations involving the fluorene moiety is governed by fundamental principles of organic chemistry, including electronics, sterics, and the strategic use of directing and protecting groups. The reactivity of the fluorene system can be precisely controlled to achieve desired outcomes, such as regioselective functionalization of the aromatic rings or stereoselective reactions at the C-9 position.

The electronic nature of the fluorene core, a π-conjugated system, makes it susceptible to electrophilic aromatic substitution. The positions of these substitutions can be guided by existing substituents on the rings. For example, electron-donating groups will direct incoming electrophiles to ortho and para positions. This principle is exploited in the regioselective functionalization of substituted fluorenes. rsc.orgacs.org

The C-9 protons of fluorene are notably acidic (pKa ≈ 22.6 in DMSO) due to the stabilization of the resulting fluorenide anion by the aromatic system. This acidity is the basis for a vast number of reactions involving deprotonation at C-9 followed by reaction with an electrophile, a common method for introducing substituents at this position. researchgate.netresearchgate.net

The steric environment around the fluorene molecule also plays a critical role. Bulky groups at or near a reaction center can hinder the approach of reagents, influencing the stereochemical outcome of a reaction. This is a key consideration in stereoselective derivatization and is particularly relevant for the design of chiral catalysts and protecting groups based on the fluorenyl scaffold.

Stereoselective and Regioselective Derivatization

The ability to control the specific location (regioselectivity) and three-dimensional arrangement (stereoselectivity) of new functional groups is crucial for synthesizing complex molecules with defined properties.

Regioselectivity: Significant progress has been made in the regioselective functionalization of the fluorene aromatic backbone. One powerful method is the directed ortho-metalation (DoM) strategy. For example, using a directing group on 7-bromofluorene-2-carbaldehyde allows for highly regioselective functionalization at the C-3 position with various electrophiles. rsc.org This approach provides access to novel fluorene-based luminophores. rsc.org Similarly, the functionalization of 9-silafluorenes, where the C-9 carbon is replaced by silicon, can be controlled. Bromination and nitration of 2-methoxy-9-silafluorene occur predominantly at the electron-rich C-3 position, demonstrating electronically controlled regioselectivity. acs.org Palladium-catalyzed reactions, such as the Catellani reaction, offer another versatile tool for the regioselective construction of polysubstituted arenes, which has been successfully applied to fluorene synthesis. rsc.org

Stereoselectivity: The fluorene scaffold is also utilized in stereoselective synthesis. The synthesis of tetrahydro-5H-benzo[c]fluorenes has been achieved with excellent stereo- and regiocontrol through a strategy involving a ring-closing metathesis followed by a transannular acid-mediated cyclization/nucleophilic addition. acs.orgnih.gov This process creates three contiguous stereogenic centers with exclusive cis and trans stereochemistry. nih.gov Furthermore, the fluorene moiety itself can be a source of chirality. Axially chiral fluorene derivatives, such as 1-substituted-9-(1′-naphthyl)fluorenes, have been synthesized stereoselectively. rsc.org The stereochemical outcome of these reactions can be influenced by substituents and reaction temperature, and importantly, the axial chirality can be retained in the corresponding fluorenyl carbanions. rsc.org The choice of protecting groups can also profoundly influence the stereochemical outcome of reactions on molecules containing a fluorenyl group, a principle that is particularly important in complex fields like carbohydrate chemistry. nih.govresearchgate.netmdpi.com

Protecting Group Strategies Utilizing the Fluorenyl Moiety (e.g., Fmoc, Pf)

The unique chemical properties of the fluorenyl group have led to its use in some of the most important protecting group strategies in modern organic synthesis. wikipedia.org A protecting group temporarily masks a reactive functional group to allow for chemical modifications elsewhere in the molecule. wikipedia.org

The Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS). wikipedia.orgaltabioscience.com It is used to protect the N-terminus of amino acids.

Introduction: The Fmoc group is typically introduced by reacting an amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. wikipedia.orgtotal-synthesis.com

Stability and Cleavage: A key feature of the Fmoc group is its stability to acidic conditions, which makes it "orthogonal" to other protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group. total-synthesis.comnumberanalytics.com The Fmoc group is, however, readily cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in DMF. wikipedia.org The deprotection mechanism involves a base-mediated β-elimination, which generates a dibenzofulvene-piperidine adduct that is easily washed away. altabioscience.com

Application: The mild cleavage conditions and the ability to monitor the deprotection by UV spectroscopy (due to the strong absorbance of the dibenzofulvene byproduct) make the Fmoc strategy highly suitable for automated peptide synthesis. wikipedia.orgaltabioscience.com

The Pf Group: The 9-phenyl-9-fluorenyl (Pf) group is a bulky N-protecting group used to prevent racemization in the synthesis of chiral molecules, particularly amino acid derivatives. nih.gov

Structure and Stability: Structurally similar to the trityl group, the Pf group is significantly more stable under acidic conditions. nih.gov

Stereochemical Control: Its primary application is to protect the α-center of amino acids from racemization during reactions that involve the formation of an enolate, such as alkylations. nih.gov The steric bulk of the Pf group effectively shields one face of the molecule, preserving the stereochemical integrity of the starting material.

Reactivity: While excellent at preventing racemization, the Pf group generally offers poor diastereoselectivity in reactions like the alkylation of N-Pf-amino compounds, meaning it does not effectively control the formation of new stereocenters relative to the existing one. nih.gov

Advanced Applications in Organic Synthesis and Materials Science

(9H-Fluoren-9-YL)methanediol as a Key Synthetic Intermediate

The utility of this compound in organic chemistry stems from its equilibrium with 9-fluorenecarboxaldehyde. This aldehyde is a versatile electrophile, allowing the fluorene (B118485) moiety to be incorporated into larger molecular frameworks through a variety of well-established chemical reactions.

This compound is a stable, crystalline solid that acts as a convenient surrogate for the less stable 9-fluorenecarboxaldehyde in synthetic protocols. In solution, particularly under reaction conditions, it readily dehydrates to provide the aldehyde, which participates in numerous carbon-carbon bond-forming reactions. This allows chemists to strategically introduce the fluorene scaffold, a key building block known for its rigidity and electronic properties.

Key reactions include:

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: The aldehyde reacts with phosphorus ylides or phosphonate (B1237965) carbanions to form fluorene-substituted alkenes. This is a primary method for creating vinylene-linked conjugated systems incorporating the fluorene unit.

Aldol and Knoevenagel Condensations: Reaction with enolates or active methylene (B1212753) compounds, respectively, yields β-hydroxy carbonyl compounds or α,β-unsaturated systems. These reactions are fundamental for extending carbon chains and building complex molecular backbones from the fluorene core.

Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the carbonyl group produces secondary alcohols. This provides a direct route to chiral or prochiral centers at the position adjacent to the fluorene ring, enabling the synthesis of more complex stereodefined structures.

The table below summarizes the role of the compound in these key reactions.

Table 6.1: C-C Bond Formation Reactions Using this compound as an Aldehyde Precursor

| Reaction Type | Reagent Class | Role of Fluorene Moiety | Product Class | C-C Bond Formed |

| Wittig Reaction | Phosphorus Ylide | Electrophile | Fluorenyl-Alkene | C(sp²)=C(sp²) |

| HWE Reaction | Phosphonate Carbanion | Electrophile | Fluorenyl-Alkene | C(sp²)=C(sp²) |

| Aldol Condensation | Enolate | Electrophile | β-Hydroxy Carbonyl | C(sp³)-C(sp³) |

| Grignard Addition | Organomagnesium Halide | Electrophile | Secondary Alcohol | C(sp³)-C(sp³) |

The C-C bond-forming reactions described above are instrumental in constructing sophisticated, multi-component molecular architectures where the fluorene unit imparts specific structural and functional properties. The rigidity and planarity of the fluorene ring system make it an ideal scaffold for building molecules with well-defined three-dimensional shapes and photophysical characteristics.

Dendrimers and Branched Molecules: By functionalizing the aldehyde group, this compound serves as a core or a branching point for the synthesis of fluorene-based dendrimers. These macromolecules exhibit unique energy transfer properties, where energy absorbed by peripheral groups can be funneled to a central core, a key feature for light-harvesting applications.

Molecular Rotors and Switches: The fluorenyl group can be incorporated as the "stator" (stationary part) in a molecular rotor, with the C-C bond formed from the aldehyde acting as the axle. The photophysical properties of the fluorene unit can change depending on the rotational state, allowing for the creation of molecular-level switches.

Host-Guest Systems: The fluorene moiety can be integrated into larger macrocyclic structures, such as calixarenes or cyclophanes. The resulting host molecules possess a cavity whose electronic environment is influenced by the fluorene unit, enabling selective recognition and binding of specific guest molecules.

In these applications, this compound is not just a source of an aldehyde but a strategic entry point to materials with programmed functions based on their precise molecular architecture.

Utilization of Fluorene Derivatives in Functional Materials

Derivatives synthesized from this compound are at the forefront of materials science research. The intrinsic properties of the fluorene core—namely its high fluorescence efficiency, excellent thermal stability, and tunable electronic energy levels—make it a premier building block for a range of functional organic materials.

Fluorene-based materials are workhorses in the field of OLEDs, particularly for generating highly efficient and stable blue light, which has historically been a challenge. The wide bandgap of the fluorene unit corresponds to emission in the blue region of the spectrum.

Emissive Layer (EML) Materials: Polyfluorenes, such as poly(9,9-dioctylfluorene) (PFO), and smaller oligomeric fluorene derivatives are used directly as blue emitters. Their high photoluminescence quantum yields (PLQY) translate to bright and efficient devices.

Host Materials: The wide bandgap of fluorene derivatives makes them excellent host materials for phosphorescent dopants (guests). The fluorene host efficiently absorbs electrical energy and transfers it to the guest emitter, which then phosphoresces at a different color (e.g., green or red). This "host-guest" system is a cornerstone of full-color OLED displays.

Charge Transport Layers: By chemically modifying the fluorene core, its charge-carrying properties can be tailored. Attaching electron-donating groups can create hole-transporting materials (HTMs), while attaching electron-withdrawing groups can create electron-transporting materials (ETMs).

The substituents at the C9 position, originating from the transformation of the methanediol (B1200039) group, are critical. Typically, long alkyl chains are installed to ensure good solubility and processability of the materials into thin films while preventing intermolecular aggregation, which can quench luminescence.

Table 6.2: Properties of Fluorene Derivatives in OLED Applications

| Derivative Type | Role in OLED | Key Property | Typical Emission | Reference(s) |

| Poly(9,9-dialkylfluorene) | Emissive Layer | High PLQY, good stability | Blue (~420-450 nm) | , |

| Fluorene-Carbazole Copolymers | Host Material | High triplet energy | Blue (Host) | , |

| Spirobifluorene Derivatives | Hole Transport Layer | High hole mobility, high Tg | N/A (Transport) | , |

PLQY = Photoluminescence Quantum Yield; Tg = Glass Transition Temperature

The synthesis of high-performance conjugated polymers frequently relies on fluorene-based monomers derived from precursors like this compound. These polymers are the active component in a variety of organic electronic devices, including polymer light-emitting diodes (PLEDs) and organic photovoltaics (OPVs).

The polymerization is typically achieved through metal-catalyzed cross-coupling reactions, such as Suzuki or Yamamoto coupling, which link fluorene monomer units together. A key synthetic step involves converting the aldehyde/diol at the C9 position to two alkyl or aryl groups, which is essential for solubility.

Copolymerization is a powerful strategy used to fine-tune the properties of the final material. By incorporating other aromatic units into the polymer backbone alongside fluorene, researchers can precisely control:

Emission Color: Introducing a small amount of a narrower bandgap comonomer (e.g., benzothiadiazole) into a polyfluorene chain can shift the emission from blue to green, yellow, or red through energy transfer.

Charge Carrier Mobility: Copolymerizing fluorene with electron-rich (e.g., carbazole) or electron-poor units can balance hole and electron transport within the material, leading to more efficient devices.

Energy Levels: The HOMO and LUMO energy levels of the copolymer can be adjusted to better match the work functions of the electrodes in a device, facilitating charge injection.

These tailored copolymers form the basis of a "molecular engineering" approach to designing materials for specific electronic applications.

The inherent high fluorescence of fluorene-based compounds makes them excellent candidates for chemical sensors. The sensing mechanism is typically based on fluorescence quenching or enhancement upon interaction with a target analyte. The focus here is on the detection of non-biological chemical species.

Detection of Nitroaromatic Compounds: Fluorene-based conjugated polymers are exceptionally sensitive to electron-deficient nitroaromatic compounds, which are characteristic signatures of many explosives (e.g., trinitrotoluene, TNT). When a thin film of a fluorene polymer is exposed to vapors of these compounds, electron transfer occurs from the electron-rich polymer to the electron-deficient analyte. This process disrupts the polymer's excited state, leading to a dramatic quenching of its fluorescence, which can be detected visually or with a spectrometer. This phenomenon is often referred to as "superquenching" due to the high sensitivity.

Sensing of Metal Ions: By incorporating specific chelating groups (ligands) into the fluorene molecular structure, sensors for specific metal ions can be designed. When the target metal ion (e.g., Hg²⁺, Cu²⁺, Pb²⁺) binds to the chelating site, it can perturb the electronic structure of the fluorene chromophore through several mechanisms, such as heavy-atom effect or photoinduced electron transfer (PET), resulting in a measurable change (often quenching) in fluorescence intensity.

These sensors offer high sensitivity and selectivity, and the ability to process fluorene polymers into thin films makes them suitable for creating portable, real-time sensing devices.

Table 6.3: Fluorene-Based Chemical Sensing Applications

| Sensor Type | Target Analyte | Sensing Mechanism | Signal Response | Reference(s) |

| Conjugated Polymer Film | Nitroaromatics (e.g., TNT) | Photoinduced Electron Transfer | Fluorescence Quenching | , |

| Functionalized Oligomer | Heavy Metal Ions (e.g., Hg²⁺) | Chelation-Induced Quenching | Fluorescence Quenching | , |

| Copolymer with Lewis Base | Acidic Vapors (e.g., HCl) | Protonation of Side Chain | Ratiometric Color Change |

Role in Catalyst Design and Ligand Development

The fluorene framework is a critical component in the design of sophisticated catalysts and ligands, influencing the efficiency and selectivity of various chemical transformations.

Fluorene Derivatives as Ligands for Transition Metals

Fluorene derivatives are extensively utilized as ligands for transition metals, forming complexes that are pivotal in catalysis. sioc-journal.cnresearchgate.net The ability to introduce diverse functional groups at the C9 position and other sites on the fluorene ring allows for the fine-tuning of the steric and electronic properties of the resulting ligands. researchgate.netresearchgate.net This tunability is crucial for optimizing catalytic activity and selectivity in a wide array of reactions. sioc-journal.cnresearchgate.net

For instance, fluorene-based ligands have been successfully incorporated into ruthenium(III) complexes, which have demonstrated notable catalytic activity in the transfer hydrogenation of ketones. tandfonline.com Similarly, chiral fluorene fragments are integral to the synthesis of ligands for asymmetric catalysis, enabling the production of enantiomerically pure compounds. researchgate.net The development of axially chiral binaphthyl fluorene-based salen ligands highlights their potential in homogeneous catalysis. nih.gov

The coordination chemistry of fluorene derivatives is rich and varied, with the ability to act as spectator ligands that support reactivity at the metal center or as reactive actor ligands that directly participate in the reaction. rsc.org This versatility has led to their application in the synthesis of coordination polymers, multimetallic complexes, and macrocycles. researchgate.netrsc.org

Table 1: Examples of Fluorene-Based Ligands and their Catalytic Applications

| Ligand Type | Metal Complex | Catalytic Application |

| Fluoreneamine Schiff base | Ruthenium(III) | Transfer hydrogenation of ketones tandfonline.com |

| Axially chiral binaphthyl fluorene salen | Not specified | Homogeneous catalysis nih.gov |

| 4,5-diazafluorene derivatives | Ruthenium, Cobalt, etc. | Various, including photochemistry and bioinorganic chemistry researchgate.netrsc.org |

| η6-fluorene cyclopentadienyl | Rhodium, Iridium | Reductive amination acs.org |

This table provides a summary of different types of fluorene-based ligands and their demonstrated applications in catalysis based on available research.

Applications in Heterogeneous Catalysis

While the primary focus has been on homogeneous catalysis, fluorene derivatives are also finding applications in the realm of heterogeneous catalysis. The development of solid-supported catalysts is a significant area of research, aiming to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.

Research into heterogeneously catalyzed C-F, C-Cl, and C-H bond activation reactions at Lewis-acidic aluminum fluorides provides a framework where fluorene-based systems could be explored. hu-berlin.de The unique electronic properties of fluorene could be harnessed to modulate the surface chemistry of solid catalysts. Furthermore, the principles of photocatalysis, particularly using materials like TiO2 for reactions such as decarboxylative fluorination, open avenues for the use of fluorene derivatives in light-driven heterogeneous catalytic processes. acs.org

Other Emerging Non-Biological Applications

Beyond catalysis, the distinct characteristics of this compound and its derivatives are being explored in other cutting-edge, non-biological fields.

Environmental Chemistry and Pollutant Removal

The persistence of organic pollutants in the environment necessitates the development of effective remediation strategies. nih.gov Fluorene and its derivatives are themselves recognized as priority pollutants by the U.S. Environmental Protection Agency (EPA). academicjournals.orgepa.gov However, the study of their environmental fate and degradation pathways provides insights into the broader challenge of pollutant removal.

Microbial degradation is a key process for the environmental decontamination of fluorene. nih.govasianpubs.org Studies on bacteria like Pseudomonas sp. SMT-1 have elucidated the enzymatic pathways involved in fluorene breakdown. nih.gov This knowledge can inform the design of bioremediation strategies for sites contaminated with polycyclic aromatic hydrocarbons (PAHs).

Furthermore, research into adsorbent materials for pollutant removal has shown promise. For example, activated carbon derived from date pits has been investigated as a biosorbent for the removal of fluorene from organic wastes, demonstrating the potential for using low-cost, sustainable materials in environmental cleanup. researchgate.net While not directly involving this compound, this research highlights the broader relevance of understanding fluorene chemistry in an environmental context.

Development of Advanced Chemical Reagents

The fluorene scaffold is a valuable building block for the synthesis of advanced chemical reagents with tailored properties. marketresearchintellect.comresearchgate.net The reactivity of the fluorene molecule allows for the introduction of various functional groups, leading to the creation of novel intermediates, polymers, and macrocycles. researchgate.net

The development of fluorinating reagents is an area of significant interest due to the importance of fluorinated compounds in pharmaceuticals and materials science. beilstein-journals.org Research into reactive transition metal fluorido complexes and the chemistry of sulfur fluorides points to the ongoing effort to create new and more efficient methods for introducing fluorine into molecules. hu-berlin.de The unique electronic environment of the fluorene nucleus could be exploited in the design of new fluorinating agents.

Moreover, the synthesis of fluorene derivatives serves as a platform for developing new synthetic methodologies, such as aldehyde/ketone-catalyzed C-alkylation reactions, which offer green and practical routes to valuable 9-monoalkylated fluorenes. researchgate.net These advancements in synthetic chemistry expand the toolbox available to chemists for creating complex molecules with specific functions.

Analytical and Spectroscopic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of (9H-Fluoren-9-yl)methanol in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer fundamental structural information. The ¹H NMR spectrum of fluorene (B118485) derivatives typically shows a complex multiplet in the aromatic region (around 7.2-7.8 ppm) corresponding to the protons of the fluorene ring system. Distinct signals arise from the proton at the 9-position and the protons of the hydroxymethyl group (-CH₂OH) .